molecular formula C20H16F3NO B3172461 2-(4-Benzylphenoxy)-5-(trifluoromethyl)aniline CAS No. 946728-14-9

2-(4-Benzylphenoxy)-5-(trifluoromethyl)aniline

Cat. No. B3172461
CAS RN: 946728-14-9
M. Wt: 343.3 g/mol
InChI Key: ZGBKCPANKOIQGZ-UHFFFAOYSA-N
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Description

“4-(4-Benzylphenoxy)-2-(trifluoromethyl)aniline” is a biochemical used for proteomics research . It has a molecular formula of C20H16F3NO and a molecular weight of 343.34 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: C1=CC=C (C=C1)CC2=CC=C (C=C2)OC3=CC (=C (C=C3)N)C (F) (F)F .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 343.34 . Other physical and chemical properties like melting point, boiling point, and density are not available in the sources I found.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-(4-Benzylphenoxy)-5-(trifluoromethyl)aniline, focusing on six unique fields:

Pharmaceutical Research

2-(4-Benzylphenoxy)-5-(trifluoromethyl)aniline is often explored in pharmaceutical research for its potential as a lead compound in drug development. Its unique chemical structure, which includes a trifluoromethyl group, can enhance the metabolic stability and bioavailability of drug candidates. Researchers investigate its interactions with various biological targets to develop new therapeutic agents for diseases such as cancer, inflammation, and neurological disorders .

Proteomics

In proteomics, this compound is used as a biochemical tool to study protein interactions and functions. Its ability to bind selectively to certain proteins makes it valuable for identifying and characterizing protein complexes. This application is crucial for understanding cellular processes and identifying potential biomarkers for diseases .

Material Science

2-(4-Benzylphenoxy)-5-(trifluoromethyl)aniline is utilized in material science for the synthesis of advanced materials. Its incorporation into polymers and other materials can impart desirable properties such as increased thermal stability, chemical resistance, and mechanical strength. These materials have applications in various industries, including electronics, aerospace, and automotive .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the synthesis of more complex molecules. Researchers use it to develop new synthetic methodologies and to create novel compounds with potential applications in pharmaceuticals, agrochemicals, and other fields .

Environmental Chemistry

In environmental chemistry, 2-(4-Benzylphenoxy)-5-(trifluoromethyl)aniline is studied for its potential impact on the environment and its use in pollution control. Researchers investigate its degradation pathways, persistence in the environment, and potential toxicity to assess its environmental footprint. Additionally, it can be used in the development of materials for environmental remediation .

Analytical Chemistry

This compound is employed in analytical chemistry as a standard or reference material for various analytical techniques. Its well-defined chemical properties make it suitable for calibrating instruments and validating analytical methods. This application is essential for ensuring the accuracy and reliability of analytical results in research and industry .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the sources I found. It’s important to note that it’s intended for research use only and not for diagnostic or therapeutic use .

properties

IUPAC Name

2-(4-benzylphenoxy)-5-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3NO/c21-20(22,23)16-8-11-19(18(24)13-16)25-17-9-6-15(7-10-17)12-14-4-2-1-3-5-14/h1-11,13H,12,24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBKCPANKOIQGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)OC3=C(C=C(C=C3)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Benzylphenoxy)-5-(trifluoromethyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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